![molecular formula C₂₀H₁₃D₆FN₈O₂ B1142552 Riociguat-d6 CAS No. 1304478-43-0](/img/no-structure.png)
Riociguat-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Riociguat is a prescription medicine used to treat pulmonary arterial hypertension (high pressure in the blood vessels that carry blood from the heart to the lungs). It helps to improve your exercising ability and will prevent the disease from getting worse . Riociguat is also used to treat adults with chronic thromboembolic pulmonary hypertension (CTEPH) that can be treated with surgery, or that cannot be treated with surgery .
Synthesis Analysis
Riociguat is a stimulator of soluble guanylate cyclase (sGC) indicated for the management of persistent or recurrent chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension . It is rapidly absorbed, displays almost complete bioavailability (94.3%), and can be taken with or without food and as crushed or whole tablets .Molecular Structure Analysis
Riociguat (methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo [3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)carbamate) has a molecular weight of 422.42 g/mol. Its chemical structure is shown in Fig. 1 .Chemical Reactions Analysis
Riociguat is a soluble guanylate cyclase (sGC) stimulator that targets the nitric oxide (NO)–sGC–cyclic guanosine monophosphate pathway with a dual mode of action: directly by stimulating sGC, and indirectly by increasing the sensitivity of sGC to NO .Physical And Chemical Properties Analysis
Riociguat is characterized by rapid absorption, almost complete bioavailability (94.3%), and dose-proportional exposure, which correlates with its pharmacodynamic effects .科学研究应用
Treatment of Chronic Thromboembolic Pulmonary Hypertension (CTEPH)
Riociguat-d6 has been pivotal in the treatment of CTEPH, particularly for patients who are inoperable or have persistent/recurrent disease post-surgery . It acts by stimulating soluble guanylate cyclase (sGC), leading to improved exercise capacity and functional class as evidenced by the CHEST-1 and CHEST-2 studies .
Pulmonary Arterial Hypertension (PAH)
In PAH, Riociguat-d6 serves as a novel therapeutic agent that enhances vasodilation and has antifibrotic and anti-inflammatory effects . It has shown significant improvements in 6-minute walk distance and pulmonary vascular resistance, offering a new hope for patients with this debilitating condition .
安全和危害
未来方向
Riociguat is a promising addition to the treatment options for patients with CTEPH or PAH . Future research efforts are focused on ways to disrupt the mechanisms leading to pulmonary vascular remodeling. By targeting aberrations identified in the metabolism and proliferative state of pulmonary vascular cells, novel PAH treatment pathways may be just on the horizon .
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for Riociguat-d6 involves the incorporation of six deuterium atoms into the Riociguat molecule. This can be achieved through the use of deuterated starting materials and specific deuterated reagents in key reactions. The synthesis pathway should be designed in a way that allows for efficient and selective incorporation of deuterium atoms without affecting the overall structure or function of the Riociguat molecule.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated guanidine", "Deuterated ethyl cyanoacetate", "Deuterated hydroxylamine hydrochloride", "Deuterated sodium methoxide", "Deuterated sulfuric acid" ], "Reaction": [ "Step 1: Condensation of deuterated benzaldehyde and deuterated guanidine in the presence of deuterated sulfuric acid to form deuterated 1,2,4-triazolo[4,3-a]pyridine", "Step 2: Reaction of deuterated 1,2,4-triazolo[4,3-a]pyridine with deuterated hydroxylamine hydrochloride to form deuterated 1,2,4-oxadiazolo[3,4-d]pyridazine", "Step 3: Alkylation of deuterated 1,2,4-oxadiazolo[3,4-d]pyridazine with deuterated ethyl cyanoacetate in the presence of deuterated sodium methoxide to form deuterated methyl 2-{4,6-bis[(methyl-d3)amino]-1,3,5-triazin-2-yl}-2-(2-(methyl-d3)oxoethyl)acetate", "Step 4: Hydrolysis of deuterated methyl 2-{4,6-bis[(methyl-d3)amino]-1,3,5-triazin-2-yl}-2-(2-(methyl-d3)oxoethyl)acetate to form deuterated methyl 2-{4,6-bis[(methyl-d3)amino]-1,3,5-triazin-2-yl}-2-(2-(methyl-d3)hydroxyethyl)acetate", "Step 5: Reduction of deuterated methyl 2-{4,6-bis[(methyl-d3)amino]-1,3,5-triazin-2-yl}-2-(2-(methyl-d3)hydroxyethyl)acetate with deuterated sodium borodeuteride to form deuterated methyl 2-{4,6-bis[(methyl-d3)amino]-1,3,5-triazin-2-yl}-2-(2-(methyl-d3)deuteroxyethyl)acetate", "Step 6: Hydrolysis of deuterated methyl 2-{4,6-bis[(methyl-d3)amino]-1,3,5-triazin-2-yl}-2-(2-(methyl-d3)deuteroxyethyl)acetate to form deuterated Riociguat-d6" ] } | |
CAS 编号 |
1304478-43-0 |
产品名称 |
Riociguat-d6 |
分子式 |
C₂₀H₁₃D₆FN₈O₂ |
分子量 |
428.45 |
同义词 |
N-[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-(methyl-d3)carbamic Acid Methyl-d3 Ester; N-[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-methylcarbamic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。